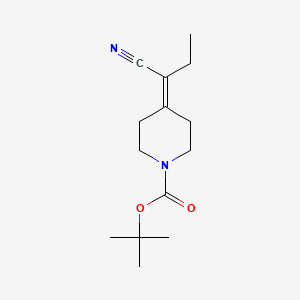

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

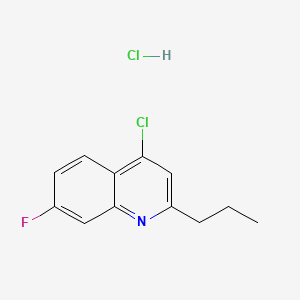

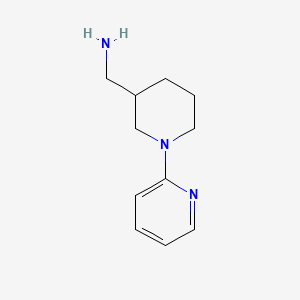

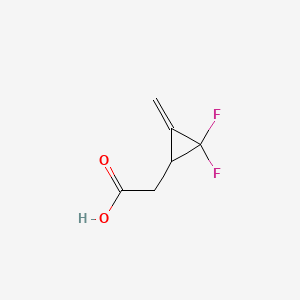

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1198283-75-8 . It has a molecular weight of 250.34 . The IUPAC name for this compound is tert-butyl 4- (1-cyanopropylidene)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 250.34 . It should be stored at room temperature for optimal stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its significance is underlined by its role in the production of Vandetanib intermediates, as demonstrated through a synthesis process involving acylation, sulfonation, and substitution steps, confirming the structure via MS and 1HNMR with a total yield of 20.2% (Wang et al., 2015). Similarly, its utility in synthesizing intermediates for crizotinib, with a notable total yield of 49.9%, emphasizes its importance in medicinal chemistry (Kong et al., 2016).

Applications in Drug Development

The compound is crucial for developing small molecule anticancer drugs. A rapid and high-yield synthetic method has been established, showcasing its role as an intermediate for drugs targeting the PI3K/AKT/mTOR pathway, a crucial target in cancer therapeutics (Zhang et al., 2018). This pathway's significance in cell growth and survival makes targeting it a promising approach for overcoming resistance to existing cancer therapies.

Structural Studies

The compound's potential extends to structural studies, such as X-ray studies revealing tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate's enol form and its reduction leading to compounds with significant molecular packing characteristics, driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004). These structural insights are vital for understanding molecular interactions and designing more effective drugs.

Advancements in Synthesis Methods

Innovations in synthesis techniques have led to the efficient creation of related piperidine derivatives, offering promising synthons for a diverse array of piperidine derivatives, crucial for pharmaceutical development (Moskalenko & Boev, 2014). These advancements underscore the compound's versatility and its potential as a cornerstone in the synthesis of novel therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements H303 and H320 are associated with this compound, suggesting potential hazards upon ingestion or eye contact . Precautionary measures include rinsing cautiously with water in case of eye contact .

Wirkmechanismus

Target of Action

It is structurally similar to 1-boc-4-ap, which is used as an intermediate in the manufacture of fentanyl and its derivatives . Therefore, it may potentially interact with similar targets, such as opioid receptors.

Mode of Action

As a structural analog of 1-Boc-4-AP, it might interact with its targets in a similar manner .

Biochemical Pathways

Given its structural similarity to 1-Boc-4-AP, it might influence similar pathways .

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLVRCOPABEBIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678067 |

Source

|

| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198283-75-8 |

Source

|

| Record name | 1,1-Dimethylethyl 4-(1-cyanopropylidene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)